Cas no 40630-40-8 (1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide)
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(trifluoromethyl)sulfonylaminoethanol
- PFSM-alcohol; C3H6F3NO3S
- AS-84032
- 2-[(trifluoromethyl)sulfonyl]aminoethanol
- SCHEMBL606519
- C3H6F3NO3S
- 2-trifluoromethanesulfonamidoethanol
- 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide
- E77740
- 40630-40-8
- EN300-263182
- MFCD12185396
- 854-452-6
- QBA63040
-
- MDL: MFCD12185396
- Inchi: 1S/C3H6F3NO3S/c4-3(5,6)11(9,10)7-1-2-8/h7-8H,1-2H2
- InChI Key: ALZPKDUBPSBRMK-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(NCCO)(=O)=O
Computed Properties
- Exact Mass: 193.00204871g/mol
- Monoisotopic Mass: 193.00204871g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 74.8Ų
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T899485-10mg |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T899485-50mg |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 50mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T899485-100mg |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 100mg |
$ 340.00 | 2022-06-02 | ||
| Key Organics Ltd | AS-84032-1G |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | >95% | 1g |
£119.00 | 2025-02-08 | |
| Key Organics Ltd | AS-84032-5G |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | >95% | 5g |
£269.00 | 2025-02-08 | |
| Enamine | EN300-263182-0.05g |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 95% | 0.05g |
$118.0 | 2024-06-18 | |
| Enamine | EN300-263182-0.1g |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 95% | 0.1g |
$175.0 | 2024-06-18 | |
| Enamine | EN300-263182-0.25g |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 95% | 0.25g |
$251.0 | 2024-06-18 | |
| Enamine | EN300-263182-0.5g |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 95% | 0.5g |
$395.0 | 2024-06-18 | |
| Enamine | EN300-263182-1.0g |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide |
40630-40-8 | 95% | 1.0g |
$506.0 | 2024-06-18 |
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide
Chemical Profile of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide (CAS No. 40630-40-8)
1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide, identified by its Chemical Abstracts Service (CAS) number 40630-40-8, is a fluorinated sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research for potential therapeutic applications.
The molecular structure of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide features a trifluoromethyl group attached to a methanesulfonamide moiety, which is further functionalized with a 2-hydroxyethyl side chain. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the hydroxyl group introduces hydrogen bonding capabilities, influencing its solubility and interactions with biological targets. These structural features make it an intriguing candidate for drug design and development.
In recent years, fluorinated sulfonamides have been extensively studied for their role in modulating enzyme activity and receptor binding. The trifluoromethyl group, in particular, is known to improve pharmacokinetic properties such as bioavailability and half-life, while also enhancing binding affinity to biological targets. This has led to the exploration of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide as a potential lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide is its potential application in the treatment of inflammatory and autoimmune diseases. Studies have shown that sulfonamide derivatives can interact with various inflammatory pathways by modulating the activity of key enzymes and cytokines. The fluorinated analogs, including this compound, have demonstrated enhanced efficacy in preclinical models due to their improved stability and bioavailability. Furthermore, the hydroxyl group in the side chain allows for further derivatization, enabling the creation of analogs with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid identification of promising scaffolds like 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide. These computational tools allow researchers to predict binding affinities and interactions with biological targets with high accuracy, thereby expediting the drug discovery process. The integration of experimental data with computational predictions has been instrumental in validating the potential of this compound as a therapeutic agent.
The synthesis of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group typically involves fluorination reactions using specialized reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The subsequent steps involve nucleophilic substitution reactions to introduce the 2-hydroxyethyl side chain. These synthetic pathways highlight the importance of advanced organic chemistry techniques in the preparation of complex molecules like this sulfonamide derivative.
From a pharmaceutical perspective, 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide represents an excellent example of how structural modifications can enhance biological activity. The trifluoromethyl group not only improves lipophilicity but also influences electronic properties, affecting how the molecule interacts with biological targets. This dual functionality makes it a versatile scaffold for further chemical modifications aimed at optimizing pharmacological properties.
The potential therapeutic applications of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide extend beyond inflammation and autoimmune diseases. Emerging research suggests that this compound may also have utility in anticancer therapy due to its ability to inhibit key enzymes involved in tumor proliferation and survival. Preclinical studies have demonstrated that sulfonamide derivatives can disrupt signaling pathways such as MAPK and PI3K/Akt by interacting with target enzymes. The fluorinated version of this molecule has shown particular promise in these studies due to its enhanced stability and bioavailability.
The role of CAS No. 40630-40-8 in academic research cannot be overstated. Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and developing new drug candidates. Researchers across various disciplines continue to explore its potential applications in medicine and biotechnology. The growing body of literature on this compound underscores its significance as a chemical entity with broad therapeutic implications.
In conclusion, 1 , 1 , 1 - trif luoro - N - ( 2 - hydro xy ethyl ) me thane sul fon am ide ( CAS No . 40630 - 40 - 8 ) stands out as a remarkable example of how structural innovation can lead to novel therapeutics . Its multifaceted applications , from anti-inflammatory treatments to anticancer therapies , highlight its potential as a lead compound in drug discovery . As research continues , it is likely that even more applications will be uncovered , further solidifying its place as an important molecule in medicinal chemistry .
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